molecular formula C10H21NO B13186786 3-Amino-1-cyclopentyl-2,2-dimethylpropan-1-ol

3-Amino-1-cyclopentyl-2,2-dimethylpropan-1-ol

Cat. No.: B13186786
M. Wt: 171.28 g/mol
InChI Key: PTPZZAKVWWXIQF-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-2,2-dimethylpropan-1-ol is a chiral amino alcohol building block of significant interest in advanced organic synthesis and pharmaceutical research. This compound features a cyclopentyl group and a sterically hindered 2,2-dimethyl propanol backbone with a primary amine functional group, making it a versatile precursor for the development of bioactive molecules. Its structure is analogous to other researched amino alcohols, which are frequently employed as key intermediates in synthetic chemistry . Research Applications: This amino alcohol serves as a critical synthon in medicinal chemistry, particularly in the synthesis of potential creatine transport inhibitors for cancer research . It is also highly valuable in materials science for developing epoxy resin curing agents and other specialty polymers, where its rigid cyclopentyl ring and amine group can enhance material properties . Furthermore, the compound is a candidate for producing ligands and catalysts used in asymmetric synthesis, including the formation of cyclopropanol intermediates, which are valuable three-carbon building blocks for complex molecule construction . Note: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-1-cyclopentyl-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C10H21NO/c1-10(2,7-11)9(12)8-5-3-4-6-8/h8-9,12H,3-7,11H2,1-2H3

InChI Key

PTPZZAKVWWXIQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1CCCC1)O

Origin of Product

United States

Biological Activity

3-Amino-1-cyclopentyl-2,2-dimethylpropan-1-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by a cyclopentyl ring fused with an aminomethyl group and a dimethylpropanol moiety. Its molecular formula is C11H21NC_{11}H_{21}N with a molecular weight of 185.31 g/mol. The presence of the aminomethyl group enhances its ability to interact with various biological macromolecules, potentially influencing its pharmacodynamics and therapeutic efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in modulating enzyme functions and receptor interactions. Its structural properties allow it to participate in hydrogen bonding and other non-covalent interactions crucial for biological activity.

Potential Therapeutic Applications

  • Neurological Disorders : The compound's structural similarity to pharmacologically active compounds suggests potential applications in targeting neurological disorders. It may serve as a building block for developing drugs aimed at conditions such as Alzheimer's disease and Parkinson's disease.
  • Enzyme Modulation : Studies have shown that this compound can modulate the activity of specific enzymes, which may lead to therapeutic effects in various biochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance neurite outgrowth in neuronal cultures. For instance, a concentration as low as 0.1 µmol/L has been shown to significantly promote axon and dendrite development in rat cortical neurons, indicating its neurotrophic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Differences
CyclopentylmethanolCHOSimpler structure lacking aminomethyl group
CyclopentylamineCHNContains an aminomethyl group but lacks alcohol moiety
1-(Aminomethyl)cyclopentaneCHNSimilar structure but without the dimethylpropan moiety
1-Cyclopentyl-2,2-dimethylpropanolCHOLacks the aminomethyl group; simpler alcohol structure

The unique combination of the cyclopentyl ring with both an aminomethyl group and a dimethylpropanol moiety distinguishes this compound from these similar compounds, imparting distinct chemical reactivity and biological properties.

Neurotrophic Effects

A notable case study involved treating cultured rat cortical neurons with varying concentrations of this compound. Results indicated a dose-dependent enhancement of neurite outgrowth compared to control groups treated with ethanol. This suggests that the compound may provide an alternative to traditional neurotrophic factors which often face challenges related to bioavailability and blood-brain barrier permeability .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Amino-1-cyclopentyl-2,2-dimethylpropan-1-ol
  • CAS No.: 1513517-04-8
  • Molecular Formula: C₁₀H₂₁NO
  • Molecular Weight : 171.28 g/mol .

This compound features a cyclopentyl group attached to a propanol backbone substituted with two methyl groups at the C2 position and a primary amino group at C2.

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Compounds with analogous propanol backbones but differing substituents are compared below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Cyclopentyl (C1), amino (C3), dimethyl (C2) C₁₀H₂₁NO 171.28 Reference compound; cyclopentyl group provides steric bulk and alicyclic character .
3-((2-Amino-5-bromophenyl)amino)-2,2-dimethylpropan-1-ol Bromophenylamino (C3), dimethyl (C2) C₁₂H₁₈BrN₂O 293.19 Aromatic bromine introduces electronegativity; potential π-π interactions in drug design .
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino (C3), dimethyl (C2) C₉H₂₁NO 159.27 Tertiary amino group reduces basicity; liquid state (density 0.875 g/cm³, flash point 73.9°C) .
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol Chlorophenyl (C1), tert-butylamino (C2) C₁₃H₁₈ClNO 239.74 Chlorine enhances lipophilicity; tert-butyl group increases steric hindrance .
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol 2,3-Dimethylphenyl (C3), amino (C3) C₁₁H₁₇NO 179.26 Amino and aromatic groups on same carbon; planar structure may influence binding affinity .
3-Dimethylamino-2,2-dimethyl-1-propanol Dimethylamino (C3), dimethyl (C2) C₇H₁₇NO 131.22 Smaller molecular weight; liquid (bp 69°C) with lower steric demand .

Physical and Chemical Properties

  • Thermal Stability: The diethylamino analog () has a flash point of 73.9°C, indicating moderate flammability, whereas data for the cyclopentyl compound is unavailable .

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